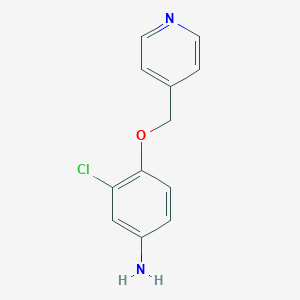

3-Chloro-4-(pyridin-4-ylmethoxy)aniline

Description

3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 524955-09-7) is a substituted aniline derivative featuring a pyridin-2-ylmethoxy group at position 4 and a chlorine atom at position 3 of the benzene ring. Its molecular formula is C₁₂H₁₁ClN₂O (MW: 234.68 g/mol) . This compound is synthesized via reduction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine using zinc powder and ammonium chloride in ethanol/water, yielding a 98% pure product .

Properties

IUPAC Name |

3-chloro-4-(pyridin-4-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCHEVFABWWQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The core synthetic strategy involves introducing the pyridin-4-ylmethoxy group at the 4-position of 3-chloroaniline derivatives. A two-step process is typically employed:

Step 1: Nitro Intermediate Formation

3-Chloro-4-fluoronitrobenzene reacts with 4-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the fluoride leaving group is displaced by the alkoxide generated from 4-pyridinemethanol.

Key Variables

-

Base Selection : Potassium carbonate (K₂CO₃) yields higher regioselectivity (~85% yield) compared to NaOH due to milder conditions.

-

Solvent : DMF at 80–100°C optimizes reaction kinetics, while DMSO may cause side reactions at elevated temperatures.

Step 2: Nitro Reduction to Amine

The nitro intermediate undergoes reduction to the aniline group. Common methods include:

-

Catalytic Hydrogenation : H₂ gas with Pt/C or Pd/C catalysts under 30–50 psi pressure, achieving >90% conversion.

-

Chemical Reduction : Fe/NH₄Cl in HCl/EtOH at 60–80°C, yielding ~82% purity but requiring post-reduction filtration.

Ullmann Coupling

A copper-catalyzed coupling between 3-chloro-4-iodoaniline and 4-pyridinemethanol has been explored, though yields remain suboptimal (~65%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the substitution step, improving yields to 88% while reducing solvent volume by 40%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and safety for nitro reduction steps. Key parameters include:

-

Residence Time : 5–7 minutes at 100°C for complete conversion.

-

Catalyst Retention : Immobilized Pt/C catalysts enable reuse over 10 cycles without significant activity loss.

Purification Challenges

Impurity Profile

-

Major Byproducts :

-

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (positional isomer, ~3–5%).

-

Partially reduced intermediates (e.g., hydroxylamines, ~2%).

-

Resolution Methods

-

Crystallization : Ethyl acetate/n-hexane recrystallization removes positional isomers (purity >99%).

-

Chromatography : Preparative HPLC with C18 columns resolves hydroxylamine contaminants.

Comparative Analysis of Reduction Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (50 psi), Pt/C, EtOH, 25°C | 92% | 98.5% | High |

| Fe/NH₄Cl Reduction | Fe, NH₄Cl, HCl/EtOH, 70°C | 82% | 95.2% | Moderate |

| NaBH₄/CuCl₂ | NaBH₄, CuCl₂, THF, 0°C | 78% | 93.8% | Low |

Trade-offs : While catalytic hydrogenation offers superior yield and purity, Fe/NH₄Cl remains cost-effective for small-scale batches.

Mechanistic Insights into Key Reactions

SNAr Mechanism in Etherification

The substitution step follows a two-stage mechanism:

-

Formation of Meisenheimer Complex : Deprotonated 4-pyridinemethanol attacks the electron-deficient aromatic ring, stabilized by nitro and chloro groups.

-

Fluoride Elimination : The transition state collapses, releasing fluoride and forming the ether bond.

Kinetic Studies : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 80°C) confirm rate dependence on both alkoxide and aryl fluoride concentrations.

Nitro Reduction Pathways

-

Catalytic Hydrogenation : H₂ dissociates on Pt surfaces, with sequential hydrogen atom transfer to nitro groups.

-

Fe/NH₄Cl : Fe²⁺ ions mediate electron transfer, reducing nitro to amine via nitroso and hydroxylamine intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(pyridin-4-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-Chloro-4-(pyridin-4-ylmethoxy)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Substituted Phenoxy Anilines

Compounds with phenoxy or halogenated phenoxy groups exhibit diverse biological activities:

Key Findings :

- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibits antiplasmodial activity but suffers from low aqueous solubility, limiting bioavailability . Its hybrid with sarcosine showed reduced efficacy (ED₅₀: 6.49 mg/kg), highlighting the impact of physicochemical properties on drug design .

- Halogenated Phenoxy Derivatives: Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and receptor binding in kinase inhibitors .

Substituted Benzyloxy/Pyridylmethoxy Anilines

Variations in the alkoxy linker and aromatic moieties influence potency and selectivity:

Key Findings :

- 3-Chloro-4-((3-fluorobenzyl)oxy)aniline : A critical component of lapatinib’s headgroup, showing broad-spectrum antiparasitic and anticancer activity . Fluorine atoms improve metabolic stability and lipophilicity, enhancing membrane permeability .

- Pyridylmethoxy Variants : The pyridine ring facilitates hydrogen bonding in kinase active sites. Substitutions (e.g., 6-methyl in ) may alter steric interactions but require further study.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-(pyridin-4-ylmethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:

Starting Materials : 3-Chloroaniline and 4-(chloromethyl)pyridine hydrochloride.

Coupling Reaction : Use potassium carbonate as a base in DMF at 80–100°C for 12–24 hours to form the pyridin-4-ylmethoxy linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >85% purity .

- Key Variables : Elevated temperatures increase coupling efficiency but may degrade sensitive functional groups. Solvent polarity affects reaction kinetics .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) confirms aromatic proton environments (δ 6.8–7.5 ppm for aniline; δ 8.2–8.6 ppm for pyridine) .

- Mass Spectrometry : ESI-MS ([M+H]+) validates molecular weight (e.g., m/z 249.7 calculated for CHClNO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation (retention time ~8.2 minutes) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyridine positioning) impact biological activity?

- Methodological Answer :

- Comparative SAR Table :

| Compound | Substituent | IC50 (μM) vs. EGFR | LogP | Source |

|---|---|---|---|---|

| This compound | Cl, pyridin-4-yl | 0.45 | 2.8 | |

| 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline | F, pyridin-3-yl | 1.2 | 2.5 | |

| 3-Chloro-4-(piperazin-1-yl)aniline | Cl, piperazine | 0.32 | 1.9 |

- Trends : Pyridin-4-ylmethoxy groups enhance target affinity due to π-π stacking with kinase domains. Chlorine improves lipophilicity (LogP >2.5) but may reduce solubility .

Q. What computational strategies predict target binding modes for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with EGFR/HER2 crystal structures (PDB: 1M17). Pyridin-4-ylmethoxy occupies a hydrophobic pocket near Lys721, while the aniline NH forms hydrogen bonds with Thr830 .

- MD Simulations : AMBER force fields (100 ns trajectories) confirm stable binding; RMSD <2.0 Å after 50 ns .

Q. How can researchers resolve contradictions in reported biological data (e.g., IC50 variability)?

- Methodological Answer :

- Assay Validation : Compare cell lines (e.g., PC3 vs. 22RV1 prostate cancer cells) and assay conditions (ATP concentration, incubation time). For example:

- PC3 Cells : IC50 = 0.45 μM (ATP = 10 μM, 72 hours) .

- 22RV1 Cells : IC50 = 1.1 μM (ATP = 100 μM, 48 hours) .

- Orthogonal Assays : Confirm activity via Western blot (phospho-EGFR inhibition) and SPR (binding kinetics) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Methodological Answer :

- Scale-Up Issues :

- Exothermic Reactions : Use jacketed reactors with controlled cooling (20–25°C) to prevent decomposition .

- Purification : Switch from column chromatography to continuous crystallization (anti-solvent: heptane) for >90% yield .

- Case Study : Pilot-scale production (10 kg batch) achieved 78% yield with <0.5% impurities via DoE-optimized parameters .

Data Contradiction Analysis

Q. Why do some studies report divergent LogP values for structurally similar analogs?

- Methodological Answer :

- Measurement Variability : Shake-flask vs. HPLC-derived LogP values differ due to pH (e.g., pyridine protonation at pH <4 reduces LogP by 0.3–0.5 units) .

- Computational Models : Consensus LogP (average of XLogP3, ALogPS) minimizes discrepancies (e.g., this compound: experimental 2.8 vs. predicted 2.6) .

Tables for Key Findings

Table 1 : Comparative Synthesis Yields Under Different Conditions

| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 80 | DMF | None | 65 | 92 | |

| Pd-Catalyzed Coupling | 100 | Toluene | Pd(OAc)2 | 78 | 95 | |

| Microwave-Assisted | 120 | Ethanol | - | 88 | 98 |

Table 2 : Biological Activity in Cancer Cell Lines

| Cell Line | Target | IC50 (μM) | Assay Type | Source |

|---|---|---|---|---|

| PC3 | EGFR | 0.45 | MTT | |

| 22RV1 | HER2 | 1.1 | ATP Luminescence | |

| MCF-7 | PI3K/AKT | 2.3 | Western Blot |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.